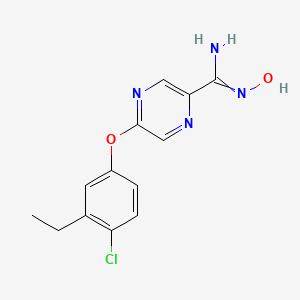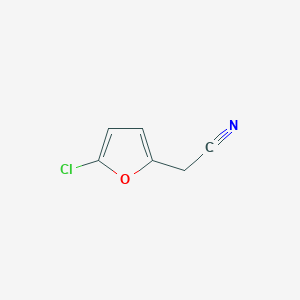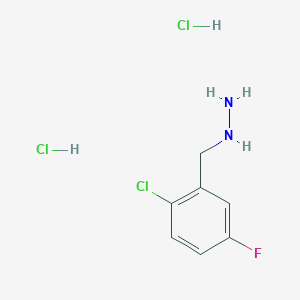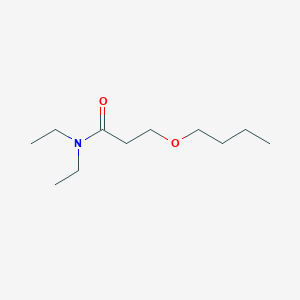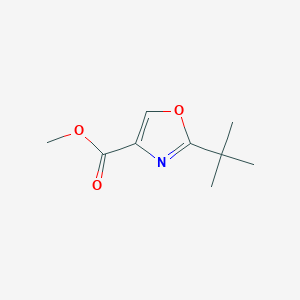
(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane is a chemical compound with the molecular formula C10H22F3NOSi and a molecular weight of 257.37 . It is known for its unique structure, which includes a trifluoroethoxy group and a triethylsilane group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane typically involves the reaction of trifluoroethanol with triethylsilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce simpler silanes, and substitution can result in a variety of functionalized silanes .
Scientific Research Applications
(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: This compound can be used in the study of biological systems and as a tool for modifying biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and other interactions, while the triethylsilane group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Dimethylamino-2,2,2-trifluoroethoxy)trimethylsilane
- (1-Dimethylamino-2,2,2-trifluoroethoxy)triphenylsilane
- (1-Dimethylamino-2,2,2-trifluoroethoxy)triisopropylsilane
Uniqueness
Compared to similar compounds, (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane is unique due to its specific combination of functional groups, which impart distinct chemical properties. Its trifluoroethoxy group provides high electronegativity and stability, while the triethylsilane group offers steric hindrance and reactivity. These characteristics make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H22F3NOSi |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2,2,2-trifluoro-N,N-dimethyl-1-triethylsilyloxyethanamine |
InChI |
InChI=1S/C10H22F3NOSi/c1-6-16(7-2,8-3)15-9(14(4)5)10(11,12)13/h9H,6-8H2,1-5H3 |
InChI Key |
DNTJXXXXAZRRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-ol](/img/structure/B11719177.png)




